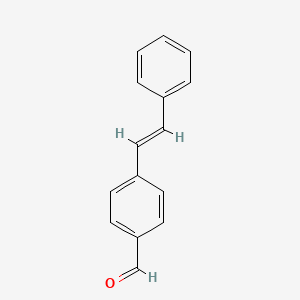

4-Stilbene carboxaldehyde

Description

Overview of Stilbene (B7821643) Derivatives in Contemporary Chemistry and Materials Science

Stilbenes, a class of compounds characterized by a 1,2-diphenylethylene core, are pivotal in various scientific disciplines. researchgate.net Their derivatives are integral to the development of dyes, optical brighteners, and scintillators. wiley-vch.de In materials science, their unique photophysical properties, including fluorescence and photoisomerization, are harnessed for applications in organic light-emitting diodes (OLEDs) and as molecular probes. researchgate.netontosight.ai

Historical Context and Evolution of Stilbene Research

The journey of stilbene research began with the isolation of resveratrol (B1683913) from white hellebore in 1940. benthamscience.comresearchgate.net Since this initial discovery, over 400 stilbene derivatives have been identified from natural sources or synthesized in laboratories. benthamscience.comresearchgate.net Initially recognized for their role as phytoalexins—antimicrobial compounds produced by plants in response to stress—the scope of stilbene research has expanded dramatically. researchgate.netrsc.org Today, the field encompasses a wide array of applications, from medicinal chemistry to materials science, with a continuously growing number of publications dedicated to their synthesis and properties. researchgate.net

Significance of the Stilbene Backbone in Organic Synthesis

The 1,2-diphenylethylene structure of the stilbene backbone serves as a "privileged scaffold" in organic synthesis. researchgate.netrsc.org This means that this core structure is found in a variety of biologically active compounds, making it a valuable starting point for the development of new therapeutic agents. researchgate.net The versatility of the stilbene backbone allows for a wide range of chemical modifications, enabling the synthesis of derivatives with tailored properties. nih.gov The development of various synthetic methodologies, such as the Wittig and Perkin reactions, has further enhanced the accessibility and diversification of stilbene-based compounds. wiley-vch.de

Defining the Research Niche of 4-Stilbene Carboxaldehyde

Within the extensive family of stilbene derivatives, this compound occupies a specific and important research niche due to the unique properties conferred by its aldehyde functional group.

Structural Specificity of the Aldehyde Functional Group at the 4-Position

The defining feature of this compound is the presence of an aldehyde (-CHO) group at the fourth position of one of its phenyl rings. ontosight.ai This specific placement is crucial as it directly influences the electronic properties of the entire molecule. The aldehyde group acts as an electron-withdrawing group, which can significantly alter the photophysical and chemical behavior of the stilbene core. nih.gov This structural feature is key to its utility in various applications.

Rationale for Focused Investigation on this compound

The focused investigation into this compound stems from the versatile reactivity of the aldehyde group. This functional group can readily participate in a variety of chemical reactions, such as condensations and oxidations, providing a gateway to a diverse array of more complex molecules. ontosight.ai This synthetic accessibility makes it a valuable intermediate for creating novel materials and biologically active compounds. Furthermore, the electronic perturbations introduced by the aldehyde group lead to unique luminescent and photophysical properties, which are being explored for applications in OLEDs and holographic storage. ontosight.airesearchgate.net

Current State of the Art and Emerging Research Trajectories

Current research on this compound is vibrant and multifaceted. In materials science, its luminescent properties are being leveraged to enhance the efficiency and color purity of OLEDs. ontosight.ai Another exciting frontier is its use in holographic storage, where UV light induces changes in its absorption spectra, allowing for the recording of stable holographic gratings. researchgate.net

Emerging research is exploring its potential in biological studies, where its ability to interact with biological molecules could lead to the development of new diagnostic tools. ontosight.ai The aldehyde functionality also opens doors for its incorporation into polymer matrices and molecular aggregates, paving the way for novel materials with tailored optical and electrical behaviors. ontosight.ai The continuous development of synthetic methods and a deeper understanding of its structure-property relationships are expected to unlock even more applications for this versatile compound.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C15H12O |

| Molar Mass | 208.26 g/mol |

| Appearance | Solid |

| Key Functional Groups | Aldehyde, Phenyl, Alkene |

Multidisciplinary Research Landscape for Stilbenes

The study of stilbenes and their derivatives, including this compound, spans a wide range of scientific disciplines. This multidisciplinary approach is crucial for understanding and harnessing the diverse properties of these compounds.

Stilbenes are naturally synthesized in plants via the shikimate pathway and are recognized for their potential therapeutic properties as antioxidant, antimicrobial, anti-inflammatory, and anticancer agents. nih.govmdpi.com This has led to extensive research in medicinal chemistry and pharmacology to explore their therapeutic applications. nih.gov For instance, resveratrol, a well-known stilbene, has been widely studied for its potential health benefits. nih.govmdpi.com

In the realm of materials science , the unique photophysical properties of stilbenes, such as fluorescence, make them valuable in the development of advanced materials. Their structure can promote the formation of liquid crystals, which are fundamental to display technologies. Furthermore, stilbene derivatives are utilized as luminescent linkers in the synthesis of metal-organic frameworks (MOFs).

Organic synthesis is another critical area, focusing on the creation of novel stilbene derivatives with enhanced biological activities or specific material properties. Researchers in this field develop new catalytic methods, such as the Heck and Suzuki reactions, for the efficient synthesis of stilbenes.

The field of biochemistry investigates the interactions of stilbenes with biological molecules and pathways. mdpi.com Understanding these interactions at a molecular level is key to elucidating their mechanisms of action and potential therapeutic effects. For example, research has explored how stilbenes modulate signaling pathways related to inflammation. mdpi.com

Finally, photochemistry delves into the light-induced transformations of stilbenes, such as photoisomerization, which is a fundamental process with potential applications in molecular switches and machines. researchgate.net

Advanced Applications Driving this compound Research

The distinct properties of this compound have propelled its investigation for a variety of advanced applications. Its inherent fluorescence and reactive aldehyde group make it a versatile building block and functional molecule in several areas of research. ontosight.ai

Organic Light-Emitting Diodes (OLEDs): Due to its luminescent properties, this compound is explored as an emissive material in OLEDs. Its incorporation can potentially enhance the efficiency and color purity of these devices. ontosight.ai

Biological Studies and Fluorescent Probes: The compound's ability to interact with biological molecules and its fluorescent nature make it a valuable tool for studying cellular processes and developing new diagnostic tools. ontosight.ai It serves as a precursor for the synthesis of fluorescent probes designed to detect specific biological targets, such as protein aggregates implicated in diseases like Alzheimer's. nih.govscispace.com

Materials Science: In materials science, this compound is used to create novel materials with unique optical and electrical behaviors. This includes its incorporation into polymer matrices and its use in the synthesis of liquid crystals and metal-organic frameworks (MOFs) with luminescent and sensory capabilities. ontosight.ai

Medicinal Chemistry: While research is ongoing, stilbene derivatives, in general, have shown promise for their potential anticancer and antioxidant properties. The carboxaldehyde group on this compound provides a reactive site for further chemical modifications to create a library of derivatives for biological screening.

The following table provides a summary of the key research areas and applications for this compound:

| Research Area | Advanced Applications |

| Organic Electronics | Emissive material in Organic Light-Emitting Diodes (OLEDs) ontosight.ai |

| Biomedical Research | Synthesis of fluorescent probes for detecting biological targets ontosight.ainih.govscispace.com |

| Materials Science | Development of liquid crystals and luminescent Metal-Organic Frameworks (MOFs) ontosight.ai |

| Medicinal Chemistry | Precursor for the synthesis of potential therapeutic agents |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-phenylethenyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-12H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXSBHRRZNBTRT-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32555-96-7, 40200-69-9 | |

| Record name | 4-Stilbene carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032555967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Stilbenecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Formyl-trans-stilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Stilbene Carboxaldehyde

Established Synthetic Routes to 4-Stilbene Carboxaldehyde

The construction of the this compound framework is efficiently achieved through several well-established synthetic routes. These methods are broadly categorized by the strategy used to form the stilbene (B7821643) core: olefination reactions, such as the Wittig and Horner–Wadsworth–Emmons reactions, and various metal-catalyzed cross-coupling reactions. The choice of a specific route often depends on the availability of starting materials, desired stereochemistry, and scalability.

Wittig-Type Reactions for Stilbene Core Formation

Wittig-type reactions are among the most powerful and widely used methods for alkene synthesis, providing a direct route to the stilbene core by coupling a phosphorus-stabilized carbanion with a carbonyl compound. mnstate.eduwikipedia.org This class of reactions is fundamental to the synthesis of this compound, allowing for the direct formation of the pivotal C=C bond. nih.gov

The classical Wittig reaction involves the reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide, often called a Wittig reagent, to yield an alkene and triphenylphosphine (B44618) oxide. wikipedia.orglumenlearning.com For the synthesis of this compound, this typically involves the reaction of benzyltriphenylphosphonium (B107652) chloride with 4-formylbenzoic acid or a related derivative. researchgate.net

The process begins with the preparation of the Wittig reagent from an alkyl halide and triphenylphosphine, followed by deprotonation with a strong base. lumenlearning.com The resulting ylide then attacks the carbonyl carbon of the aldehyde. This is followed by the formation of a four-membered oxaphosphetane intermediate, which subsequently collapses to form the desired alkene and the highly stable triphenylphosphine oxide, the latter being a key driving force for the reaction. lumenlearning.com The stereochemical outcome, whether the (E)- or (Z)-isomer predominates, is influenced by the nature of the substituents on the ylide. Stabilized ylides tend to favor the formation of (E)-alkenes. organic-chemistry.org

| Component | Role in Reaction | Example for this compound Synthesis |

|---|---|---|

| Phosphonium Salt | Precursor to the ylide | Benzyltriphenylphosphonium chloride |

| Aldehyde | Carbonyl electrophile | Terephthalaldehyde or 4-Formylbenzoic acid |

| Base | Deprotonates the phosphonium salt to form the ylide | Sodium hydroxide, n-Butyllithium |

| Product | Target alkene | This compound |

| Byproduct | Thermodynamic driving force | Triphenylphosphine oxide |

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used modification of the Wittig reaction that offers significant advantages, particularly in the synthesis of (E)-alkenes. wikipedia.orgyoutube.com This reaction employs a phosphonate-stabilized carbanion, which is generated by deprotonating a phosphonate (B1237965) ester with a base. wiley-vch.de These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts. wiley-vch.de

A key benefit of the HWE reaction is that the byproduct is a water-soluble dialkylphosphate salt, which can be easily removed during aqueous workup, simplifying product purification compared to the often-difficult separation of triphenylphosphine oxide in the standard Wittig reaction. organic-chemistry.org The HWE reaction typically shows excellent (E)-selectivity for the resulting alkene, which is a significant advantage for synthesizing trans-stilbene (B89595) derivatives. wikipedia.orgorganic-chemistry.org The reaction proceeds through nucleophilic attack of the phosphonate carbanion on the aldehyde, followed by elimination to form the alkene. wikipedia.org

For synthesizing this compound, a common strategy involves reacting diethyl benzylphosphonate with terephthalaldehyde. The reaction is initiated by a base, such as potassium tert-butoxide, which deprotonates the phosphonate to form the reactive carbanion. juliethahn.com

| Feature | Wittig Reaction | Horner–Wadsworth–Emmons (HWE) Reaction |

|---|---|---|

| Phosphorus Reagent | Phosphonium ylide (from phosphonium salt) | Phosphonate carbanion (from phosphonate ester) |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkylphosphate salt (water-soluble, easy to remove) |

| Stereoselectivity | Variable; non-stabilized ylides favor (Z)-alkenes, stabilized ylides favor (E)-alkenes | Generally high selectivity for (E)-alkenes |

| Reactivity of Carbanion | Less nucleophilic, more basic | More nucleophilic, less basic |

Oxidation Strategies for Carboxaldehyde Introduction

In many synthetic routes to substituted stilbenes, the functional groups are incorporated into the precursors before the stilbene core is formed. For this compound, this means that a key step can be the oxidation of a more stable precursor group, such as a methyl or hydroxymethyl group, on one of the aromatic rings to generate the required aldehyde functionality.

For instance, a common precursor is 4-methylstilbene. The methyl group can be subjected to oxidation to yield the desired carboxaldehyde. Various oxidizing agents can be employed for this transformation, and the choice of reagent is crucial to ensure selective oxidation of the methyl group without affecting the stilbene double bond or the aromatic rings. This strategic functional group interconversion is a vital tool in the synthesis of complex stilbene derivatives.

Homocoupling and Cross-Coupling Approaches to Stilbenes

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of stilbenes, offering alternative pathways to olefination methods. rsc.org These reactions, including Suzuki, Heck, and Negishi couplings, allow for the formation of the stilbene C=C bond by joining two different aryl fragments. nih.gov Such methods are particularly valuable for creating unsymmetrical stilbenes with a high degree of control and functional group tolerance. nih.govacs.org

A notable method for the synthesis of symmetrical stilbenes is the homocoupling of aryl aldehyde tosylhydrazones. researchgate.net In this reaction, two molecules of an aryl aldehyde tosylhydrazone are coupled in the presence of reagents such as lithium tert-butoxide and trimethyl borate, typically under reflux in a solvent like tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net This process yields symmetrical (E)-stilbenes in good yields. researchgate.net

While this specific method produces symmetrical stilbenes (where the substituents on both aryl rings are identical), it underscores the utility of coupling strategies in stilbene synthesis. To produce an unsymmetrical compound like this compound, a cross-coupling approach involving two different aryl partners would be necessary. rsc.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

The synthesis of the stilbene backbone, a core component of this compound, is frequently achieved through palladium-catalyzed cross-coupling reactions. These methods are valued for their efficiency and tolerance of various functional groups. Key reactions include the Heck, Suzuki, Stille, and Negishi reactions, which have all been successfully applied to the synthesis of stilbene derivatives. uliege.be

The Mizoroki-Heck reaction, in particular, is a prominent method for forming the characteristic carbon-carbon double bond of the stilbene structure. nih.gov This reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. nih.gov For the synthesis of this compound, a common approach is the reaction of styrene (B11656) with a halogenated benzaldehyde (B42025), such as 4-bromobenzaldehyde. nih.gov This specific palladium-catalyzed reaction has been shown to produce the target stilbene in high yields, often around 90%. nih.gov

Another powerful palladium-catalyzed method is the Suzuki reaction, which couples an organoboron compound (like a boronic acid) with an organohalide. uliege.be This reaction is known for its high selectivity and the use of reagents that are often less sensitive to water compared to other organometallic reagents. uliege.be The synthesis of stilbene derivatives through Suzuki coupling can involve reacting a styrylboronic acid with an aryl halide or an arylboronic acid with a vinyl halide. uliege.be

The Negishi cross-coupling, which utilizes an organozinc reagent, also provides a regioselective route to stilbene synthesis. For instance, an arylvinyl iodide can be coupled with an arylzinc reagent in the presence of a palladium catalyst to produce an E-stilbene. nih.gov In the context of this compound, this could involve a suitably functionalized arylzinc reagent reacting with a vinyl iodide bearing the aldehyde group, or vice versa.

| Reaction | Reactants | Catalyst System (Example) | Key Features |

| Mizoroki-Heck | Styrene + Halogenated Benzaldehyde | Pd(OAc)₂, Base (e.g., NaOAc) | High yields, good functional group tolerance. uliege.benih.gov |

| Suzuki | Styrylboronic Acid + Aryl Halide | Pd(OAc)₂, Ligand (e.g., Imidazolinium) | High selectivity, reagents insensitive to water. uliege.be |

| Negishi | Arylvinyl Iodide + Arylzinc Reagent | Palladium Catalyst | Regioselective synthesis of E-stilbenes. nih.gov |

Advanced Synthetic Considerations and Green Chemistry Principles

Modern synthetic strategies for this compound increasingly focus on sustainability, efficiency, and precise molecular control. This includes stereoselective synthesis, the development of advanced catalyst systems, and the optimization of reaction conditions.

Stereoselective Synthesis and Isomer Control (E/Z Isomerism)

Stilbenes exist as two geometric isomers, (E)- and (Z)-, which can exhibit different physical, chemical, and biological properties. nih.gov The (E)-isomer, also known as the trans-isomer, is generally thermodynamically more stable. nih.gov Consequently, many synthetic methods are designed to favor its formation. nih.gov

While classical Wittig olefination can be used for stilbene synthesis, it often results in poor control over the E/Z stereochemistry. nih.gov In contrast, the Horner-Wadsworth-Emmons (HWE) reaction typically provides higher E-selectivity, leading to the preferential formation of the trans-isomer. nih.govresearchgate.net

Isomerization from the less stable (Z)-isomer to the more stable (E)-isomer can be induced under certain conditions. For example, the presence of a catalytic amount of a mild acid can promote the Z → E isomerization of stilbene derivatives. rsc.org This process can be controlled and even reversed by photolysis, which can induce E → Z photoisomerization, making these compounds potential molecular switches. rsc.org The choice of catalyst and reaction conditions in cross-coupling reactions also plays a crucial role in determining the E/Z ratio of the final product. nsf.gov

Catalyst Systems in this compound Synthesis

The choice of catalyst is paramount in the synthesis of this compound, influencing yield, selectivity, and reaction conditions. Palladium-based catalysts are the most widely used.

Commonly employed systems include mixtures of palladium acetate (B1210297) (Pd(OAc)₂) with phosphine (B1218219) ligands such as triphenylphosphine or tri-o-tolylphosphine. google.com The activity of these catalysts can be enhanced, particularly for less reactive aryl chlorides, by using specific ligands like phosphites or by adding salts such as tetraphenylphosphonium (B101447) chloride. uliege.be The use of N-methylpyrrolidinone (NMP) as a solvent has also been shown to be effective in these systems. uliege.be

Phase-transfer catalysis (PTC) offers a greener alternative by enabling reactions between reactants in different phases. researchgate.net For instance, the Horner-Wadsworth-Emmons reaction for stilbene synthesis can be carried out in a solid-liquid PTC system using tetrabutylammonium (B224687) bromide (TBAB) as the catalyst. researchgate.net This system has been found to be particularly effective for reactions involving electron-poor benzaldehydes. researchgate.net

More recently, research has explored the use of various Lewis acid catalysts and heterogeneous catalysts, such as palladium supported on hydrotalcite, which offer the advantage of being reusable. uliege.bechemrxiv.org

| Catalyst System | Reaction Type | Advantages |

| Pd(OAc)₂ / Phosphine Ligands | Heck, Suzuki, etc. | Widely applicable, well-understood. uliege.begoogle.com |

| Pd(OAc)₂ / P(OR)₃ or Ph₄PCl | Heck (with aryl chlorides) | High activity for less reactive substrates. uliege.be |

| Tetrabutylammonium bromide (TBAB) | Horner-Wadsworth-Emmons | Phase-transfer catalysis, milder conditions. researchgate.net |

| Palladium on Hydrotalcite | Heck | Heterogeneous, reusable catalyst. uliege.be |

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of several reaction parameters. The nature of the base, solvent, temperature, and reaction time are all critical factors. uliege.be

In palladium-catalyzed reactions like the Heck reaction, the choice of base is crucial. Non-coordinating amines such as N-ethylmorpholine or inorganic bases like sodium acetate have proven to be effective. uliege.be The solvent also plays a significant role; polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidinone (NMP) are often used. uliege.begoogle.com

For instance, in the Heck coupling of chlorobenzene (B131634) and styrene, optimal results were achieved using sodium acetate as the base and NMP as the solvent. uliege.be The addition of a small amount of N,N-dimethylglycine (DMG) was found to enhance the regioselectivity for the desired (E)-1,2-stilbene isomer. uliege.be Temperature and reaction time must also be carefully controlled to maximize product formation while minimizing side reactions. researchgate.net

Derivatization and Functionalization Strategies of this compound

The aldehyde group in this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives. A key strategy is the introduction of electron-donating or electron-accepting groups to tune the electronic and photophysical properties of the stilbene core.

Introduction of Electron-Donor and Electron-Acceptor Moieties

The introduction of electron-donating groups (EDGs) and electron-acceptor groups (EAGs) onto the stilbene framework can create donor-acceptor (D-A) type molecules with interesting properties, such as enhanced fluorescence. chemrxiv.org

Electron-Donating Groups (EDGs): These groups, such as methoxy (B1213986) (-OMe) or amino (-NR₂) groups, can be introduced onto the aromatic rings of the stilbene structure. For example, the synthesis of trans-4-(N,N-bis(2-pyridyl)amino)stilbene was achieved through sequential palladium-catalyzed amination reactions. nih.gov The amino group acts as a strong electron donor, significantly influencing the molecule's electronic properties. nih.gov

Electron-Acceptor Groups (EAGs): Groups like cyano (-CN) or nitro (-NO₂) act as electron acceptors. The synthesis of stilbenes substituted with a cyano group has been reported, creating D-A structures that exhibit bathochromic shifts in their absorption spectra. chemrxiv.org

The aldehyde group of this compound itself acts as a moderate electron-withdrawing group. This inherent functionality can be used as a starting point for creating more complex derivatives. For example, it can undergo condensation reactions or be converted to other functional groups, which can then be coupled with moieties bearing strong donor or acceptor groups to create a diverse library of functionalized stilbenes.

Polymerization Initiators and Monomer Synthesis

The aldehyde group in this compound serves as a key reactive site for its conversion into molecules capable of initiating or participating in polymerization reactions. Methodologies primarily focus on transforming the aldehyde into a functional group that can either initiate a polymerization process, such as Atom Transfer Radical Polymerization (ATRP), or act as a polymerizable moiety, like a vinyl or acrylate (B77674) group.

One common strategy involves the reduction of the aldehyde to an alcohol, followed by esterification to introduce an ATRP initiating site. For instance, the reduction of this compound to trans-4-stilbene methanol (B129727) creates a hydroxyl group that can be further reacted. While direct examples starting from this compound are not extensively detailed in readily available literature, a known pathway for a similar stilbene derivative involves the reaction of trans-4-stilbene methanol with 2-isocyanatoethyl methacrylate (B99206). This reaction yields a stilbene-containing urethane (B1682113) methacrylate monomer, which can then undergo free radical polymerization. nih.gov

Another plausible, though less directly documented, approach for creating an ATRP initiator would involve the conversion of the aldehyde to a benzylic halide. Standard organic transformations could be employed to first reduce the aldehyde to an alcohol and then convert the alcohol to a bromide or chloride, a functional group well-suited for initiating ATRP.

The synthesis of monomers from this compound often utilizes classic organic reactions like the Wittig reaction to introduce a polymerizable double bond. tamu.edu By reacting this compound with a phosphorus ylide containing a vinyl group, a stilbene derivative with an additional vinyl moiety suitable for radical polymerization can be synthesized. For example, the reaction with methylenetriphenylphosphorane (B3051586) would yield 4-vinylstilbene. This monomer can then be polymerized to create polymers where the stilbene unit is incorporated into the polymer backbone or as a pendant group, depending on the specific monomer structure.

The following table summarizes potential synthetic pathways for converting this compound into functional molecules for polymerization:

| Starting Material | Reagent(s) | Product Type | Potential Polymerization Method |

| This compound | 1. NaBH4 (or other reducing agent) 2. 2-Bromoisobutyryl bromide | ATRP Initiator | Atom Transfer Radical Polymerization (ATRP) |

| This compound | Methylenetriphenylphosphorane (Wittig Reagent) | Vinyl Monomer | Free Radical Polymerization, RAFT, etc. |

| This compound | 1. NaBH4 (or other reducing agent) 2. Acryloyl chloride | Acrylate Monomer | Free Radical Polymerization, RAFT, etc. |

These synthetic strategies enable the incorporation of the rigid and photoactive stilbene moiety into various polymer architectures. The resulting polymers often exhibit interesting properties, such as fluorescence and photo-responsiveness, which are valuable for applications in optical materials and smart devices.

Detailed research has demonstrated the polymerization of stilbene-containing monomers to yield polymers with specific functionalities. For example, stilbene-containing polyacrylates have been synthesized via free radical polymerization using AIBN as an initiator. nih.gov The copolymerization of such monomers with others, like methyl methacrylate (MMA), allows for the tuning of the polymer's physical and optical properties. nih.gov

The following table outlines representative data from the polymerization of a stilbene-based monomer:

| Monomer | Comonomer | Initiator | Polymerization Method | Yield (%) |

| Stilbene Urethane Methacrylate | Methyl Methacrylate (MMA) | AIBN | Free Radical Polymerization | 48 |

Data synthesized from related studies on stilbene-containing monomers. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Stilbene Carboxaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides valuable information about the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. In 4-Stilbene carboxaldehyde, the ¹H NMR spectrum reveals distinct signals for the aldehydic proton, the vinylic protons of the stilbene (B7821643) backbone, and the aromatic protons of the two phenyl rings.

The chemical shift of the aldehydic proton is typically found in the downfield region, around 9.5-11 ppm, due to the deshielding effect of the carbonyl group. libretexts.org The vinylic protons of the trans-isomer of stilbene derivatives generally appear as a pair of doublets with a large coupling constant (J) of approximately 16 Hz, indicative of the trans-configuration of the double bond. researchgate.net In contrast, the cis-isomer would show a smaller coupling constant, typically in the range of 10-12 Hz. The aromatic protons resonate in the range of 7-8 ppm, and their splitting patterns provide information about the substitution pattern on the phenyl rings.

Interactive Data Table: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for trans-4-Stilbene Carboxaldehyde

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aldehydic Proton (-CHO) | ~9.9 | Singlet | - |

| Vinylic Protons (-CH=CH-) | ~7.2 - 7.5 | Doublet | ~16 |

| Aromatic Protons | ~7.3 - 7.9 | Multiplet | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in determining the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 190-200 ppm. libretexts.org The sp² hybridized carbons of the aromatic rings and the vinyl group resonate in the region of 110-150 ppm. libretexts.org The specific chemical shifts of the aromatic carbons can be used to confirm the substitution pattern on the phenyl rings.

Interactive Data Table: ¹³C NMR Chemical Shifts (δ) for trans-4-Stilbene Carboxaldehyde

| Carbon Assignment | Chemical Shift (ppm) |

| Carbonyl Carbon (-CHO) | ~192 |

| Aromatic and Vinylic Carbons | ~125 - 145 |

Note: The chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is essential for the complete structural assignment of complex molecules like this compound and its derivatives.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu In this compound, COSY spectra would show correlations between adjacent vinylic protons and between neighboring aromatic protons, helping to assign the signals within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC identifies direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C). columbia.edu This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems). sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, an HMBC experiment on this compound would show a correlation between the aldehydic proton and the carbon atom of the phenyl ring to which the aldehyde group is attached.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (208.26 g/mol ). sigmaaldrich.com The fragmentation of the molecular ion upon electron impact (EI) can lead to the formation of several characteristic fragment ions. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) or the loss of the formyl group (M-29). libretexts.org Aromatic compounds often show stable molecular ions and fragment ions resulting from the cleavage of the aromatic ring system.

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 208 | [M]⁺ (Molecular Ion) |

| 207 | [M-H]⁺ |

| 179 | [M-CHO]⁺ |

| 178 | [M-CHO-H]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound (C₁₅H₁₂O), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula with high confidence.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule and are particularly useful for identifying functional groups.

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups. A strong, sharp absorption band around 1700-1730 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. nih.gov The C-H stretching vibration of the aldehyde group typically appears as two weak bands around 2750 and 2850 cm⁻¹. nih.gov The C=C stretching of the stilbene double bond and the aromatic rings gives rise to absorptions in the 1600-1650 cm⁻¹ region. The out-of-plane C-H bending vibrations of the trans-disubstituted double bond are observed around 960 cm⁻¹.

Interactive Data Table: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aldehyde (-CHO) | C=O stretch | ~1705 | Weak |

| Aldehyde (-CHO) | C-H stretch | ~2750, ~2850 | - |

| Alkene (-CH=CH-) | C=C stretch | ~1630 | Strong |

| Aromatic (C₆H₅-) | C=C stretch | ~1600, ~1490 | Strong |

| trans-Alkene | C-H out-of-plane bend | ~960 | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic structure of conjugated systems like this compound. The absorption of UV or visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed correspond to these electronic transitions, providing valuable information about the molecule's π-electron system.

The UV-Vis spectrum of a trans-stilbene (B89595) derivative is typically characterized by intense absorption bands resulting from π → π* transitions within the conjugated polyene system. For the parent trans-stilbene molecule, a strong absorption band is observed around 295-310 nm. omlc.orgresearchgate.netresearchgate.net The introduction of a carboxaldehyde (-CHO) group at the 4-position of the stilbene core extends the conjugation and introduces additional electronic transitions. The carboxaldehyde group itself contains non-bonding (n) electrons on the oxygen atom and a π-system within the carbonyl double bond.

Consequently, the spectrum of this compound is expected to exhibit two primary types of transitions:

π → π Transitions:* These are high-intensity absorptions corresponding to the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals of the extensive conjugated system, which includes the two phenyl rings, the ethylenic bridge, and the carbonyl group. The extended conjugation caused by the electron-withdrawing carboxaldehyde group typically results in a bathochromic shift (a shift to longer wavelengths) of the main absorption band compared to unsubstituted stilbene. masterorganicchemistry.com

n → π Transitions:* These are typically much weaker (lower intensity) absorptions that occur at longer wavelengths. masterorganicchemistry.com This transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital of the conjugated system.

The precise position and intensity of these absorption bands are sensitive to the solvent environment. nih.gov Polar solvents can interact differently with the ground and excited states of the molecule, leading to shifts in the absorption maxima (solvatochromism).

Table 1: Representative UV-Vis Absorption Maxima (λmax) for trans-Stilbene and Related Derivatives This table provides data for the parent compound and a closely related derivative to illustrate the typical absorption regions. Specific experimental values for this compound may vary.

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Transition Type | Reference |

|---|---|---|---|---|---|

| trans-Stilbene | Hexane | 294 | 34,010 | π → π | omlc.org |

| trans-Stilbene | 95% Ethanol | 295.5 | 29,000 | π → π | omlc.org |

| cis-Stilbene | Not Specified | 285 | Not Specified | π → π* | researchgate.net |

Photoisomerization Monitoring by UV-Vis

A hallmark photochemical reaction of stilbenes is the reversible trans-cis (or E/Z) isomerization upon irradiation with UV light. iupac.org UV-Vis spectroscopy is the primary technique used to monitor this process in real-time. The trans and cis isomers of stilbene derivatives have distinct molecular geometries and, consequently, different electronic properties and UV-Vis absorption spectra.

The trans isomer is typically more planar and possesses a more extended conjugated system, leading to a strong absorption at a longer wavelength (e.g., >300 nm). researchgate.net In contrast, the cis isomer is sterically hindered, causing the phenyl rings to twist out of plane. This disruption of conjugation results in a blue shift (a shift to a shorter wavelength) of the main absorption band, which also often has a lower intensity. researchgate.net

The photoisomerization process can be followed by recording the UV-Vis spectrum of a solution of this compound at various time intervals during irradiation with a suitable wavelength of UV light. The following spectral changes are typically observed:

A progressive decrease in the absorbance of the main π → π* transition band of the trans isomer.

A concurrent increase in absorbance at a shorter wavelength, corresponding to the formation of the cis isomer.

The presence of one or more isosbestic points, which are specific wavelengths where the molar absorptivities of the trans and cis isomers are equal. The observation of a clear isosbestic point indicates a clean conversion from one species to another without significant side reactions.

Eventually, the system reaches a photostationary state (PSS), where the rates of the forward (trans → cis) and reverse (cis → trans) photoisomerization reactions become equal, and no further net change in the absorption spectrum is observed. The composition of the mixture at the PSS depends on the excitation wavelength and the quantum yields of the forward and reverse reactions. The quantum yield (Φ) of photoisomerization, which represents the efficiency of the photochemical process, can be calculated from these spectral changes. It is defined as the number of molecules undergoing isomerization divided by the number of photons absorbed. Stilbene derivatives can exhibit quantum yields for trans → cis isomerization that are often in the range of 0.2 to 0.5 in solution. researchgate.netresearchgate.netnih.gov

Table 2: Representative Photoisomerization Quantum Yields (Φ) for Stilbene Derivatives This table presents quantum yield data for the parent stilbene to illustrate the typical efficiency of the isomerization process.

| Compound | Isomerization Process | Solvent | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Stilbene | trans → cis | Various | ~0.5 | researchgate.net |

| 4-Nitro-4′-methoxystilbene | trans → cis | Various | Reported | researchgate.net |

| Stilbene | Fluorescence (competing process) | Hexane | 0.044 | omlc.org |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a single crystal. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. For stilbene derivatives, X-ray crystallography is particularly valuable for establishing the geometry of the ethylenic bond and the degree of planarity of the molecule.

The crystal structure of the parent trans-stilbene has been studied extensively, confirming the (E)-configuration of the double bond and showing that the molecule is nearly planar in the crystalline phase, though minor deviations can occur. researchgate.net For derivatives like this compound, a single-crystal X-ray diffraction experiment would provide key structural parameters, including:

Crystal System and Space Group: These describe the symmetry of the crystal lattice and the arrangement of molecules within it.

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) that define the fundamental repeating unit of the crystal.

Molecular Conformation: It would confirm the trans configuration and quantify the torsion angles between the phenyl rings and the central C=C bond. This is crucial for understanding how substituents and crystal packing forces may distort the molecule from perfect planarity.

Intermolecular Interactions: The analysis reveals how molecules pack in the crystal, identifying non-covalent interactions such as hydrogen bonds (if applicable), π-π stacking, or other van der Waals forces that stabilize the crystal lattice.

While the crystal structures of numerous stilbene derivatives have been reported, specific, publicly available crystallographic data for this compound (4-formyl-trans-stilbene) could not be located in the searched literature. researchgate.net Therefore, a data table of its crystallographic parameters cannot be provided at this time. The determination of its crystal structure would be a valuable contribution to the structural chemistry of stilbene-based functional molecules.

Photophysical Investigations of 4 Stilbene Carboxaldehyde

Fluorescence and Luminescence Properties of 4-Stilbene Carboxaldehyde and its Analogues

The introduction of a carboxaldehyde group at the 4-position of the stilbene (B7821643) backbone significantly influences its emission properties. This substitution creates a "push-pull" system, where the phenyl ring acts as an electron donor and the aldehyde group as an electron acceptor, leading to unique photophysical behaviors.

Quantum Yields and Lifetimes

The fluorescence quantum yield (Φf) and lifetime (τf) are crucial parameters that quantify the efficiency and timescale of the emission process. For stilbene derivatives, these values are highly sensitive to the nature and position of substituents. In the case of trans-4,4′-disubstituted stilbenes, the donor-acceptor characteristics of the substituents play a significant role in determining their fluorescence properties.

While specific data for this compound is not extensively tabulated in isolation, studies on analogous 4,4'-disubstituted stilbenes provide valuable insights. For instance, the presence of an electron-withdrawing group like an aldehyde is expected to modulate the quantum yield and lifetime. The fluorescence quantum yields and lifetimes for a series of trans-4,4′-disubstituted stilbenes in various solvents have been measured, and this data can be used to infer the behavior of this compound. Generally, push-pull stilbenes exhibit fluorescence that is strongly dependent on solvent polarity. researchgate.net

Table 1: Fluorescence Quantum Yields (Φf) and Lifetimes (τf) of Selected trans-4,4′-Disubstituted Stilbene Analogues in Cyclohexane

| Substituent (X) | Substituent (Y) | Φf | τf (ns) |

|---|---|---|---|

| H | CHO | Data not available | Data not available |

| N(CH₃)₂ | NO₂ | 0.70 | - |

| OCH₃ | CN | 0.58 | 1.15 |

| NH₂ | H | 0.02 | <0.1 |

Data for this compound is not explicitly available in the referenced literature. The table includes representative data for other push-pull stilbene systems to provide context.

Solvatochromism and Environmental Effects on Emission

Solvatochromism refers to the change in the color of a substance when dissolved in different solvents, which is a direct consequence of the differential solvation of the ground and excited states of the molecule. wikipedia.org this compound, with its push-pull electronic structure, is expected to exhibit significant solvatochromism.

In nonpolar solvents, the emission spectrum is typically structured and appears at higher energies (blue-shifted). As the solvent polarity increases, the emission spectrum often becomes broad, structureless, and shifts to lower energies (red-shifted). This is because the more polar excited state is stabilized to a greater extent by the polar solvent molecules than the less polar ground state. This phenomenon is a hallmark of molecules with a significant increase in dipole moment upon excitation, a characteristic feature of intramolecular charge transfer. wikipedia.orgresearchgate.net

Intramolecular Charge Transfer (ICT) Phenomena

The presence of both an electron-donating phenyl group and an electron-accepting carboxaldehyde group in this compound facilitates intramolecular charge transfer (ICT) upon photoexcitation. researchgate.netnih.gov When the molecule absorbs a photon, an electron is promoted from a molecular orbital primarily localized on the donor part of the molecule to one that is more localized on the acceptor part.

Photoisomerization Dynamics and Mechanisms

Like its parent compound, stilbene, this compound can undergo photoisomerization, a reversible process of conversion between its trans and cis isomers upon irradiation with light. nih.gov This process is a fundamental photochemical reaction and is a key deactivation pathway for the excited state.

Trans-to-Cis Photoisomerization and Reverse Processes

Upon absorption of a photon, the trans isomer of this compound is excited to the first excited singlet state (S1). From this state, the molecule can undergo rotation around the central ethylenic double bond. This rotation leads to a perpendicular, or "phantom," singlet state, which is a common intermediate in the photoisomerization of stilbenes. From this perpendicular state, the molecule can relax to the ground state (S0) as either the trans or the cis isomer. The reverse process, cis-to-trans photoisomerization, can also be induced by light. nih.gov

The quantum yield of photoisomerization (Φt→c) is a measure of the efficiency of this process. For many stilbene derivatives, the sum of the fluorescence quantum yield and the photoisomerization quantum yield is close to unity, indicating that these are the two primary deactivation pathways for the excited singlet state. The presence of the aldehyde group can influence the energy barrier to rotation in the excited state and thus affect the photoisomerization quantum yield. researchgate.net

Table 2: Photoisomerization Quantum Yields (Φt→c) of Selected trans-Stilbene (B89595) Analogues in n-Hexane

| Compound | Φt→c |

|---|---|

| trans-Stilbene | 0.49 |

| trans-4-Nitrostilbene | 0.4 - 0.5 |

| trans-4-Aminostilbene | 0.04 |

Excited State Deactivation Pathways

The primary deactivation pathways for the S1 state of trans-4-stilbene carboxaldehyde are:

Fluorescence: Radiative decay from the S1 state back to the S0 state, resulting in the emission of a photon.

Trans-to-Cis Isomerization: Non-radiative decay involving rotation around the central double bond to form the cis isomer.

Internal Conversion: A non-radiative decay process directly from the S1 state to the S0 state, which is generally less efficient for stilbenes in fluid solution.

Intersystem Crossing: A non-radiative transition from the singlet excited state (S1) to a triplet excited state (T1). From the triplet state, the molecule can also undergo isomerization or decay back to the ground state. The efficiency of intersystem crossing is generally low for trans-stilbene itself but can be influenced by substituents.

The competition between these pathways is highly dependent on factors such as the solvent environment and temperature. For instance, in viscous or rigid media, the photoisomerization process is hindered, which can lead to an increase in the fluorescence quantum yield.

Influence of Molecular Structure on Photoisomerization

The photoisomerization of stilbene and its derivatives, such as this compound, is a cornerstone of their photochemistry, involving a reversible transformation between trans (E) and cis (Z) isomers upon light absorption. The efficiency and pathway of this isomerization are profoundly influenced by the molecule's structural characteristics. The process is not a simple one-dimensional rotation around the central double bond. Instead, theoretical models for stilbene indicate that both torsion and pyramidalization are essential to reach a minimal energy conical intersection, which is the point where the molecule efficiently quenches from the excited electronic state back to the ground state. acs.org

The substitution pattern on the phenyl rings plays a critical role. While specific studies on this compound are detailed, research on analogous molecules provides significant insights. For instance, deuteration of the vinyl positions in stilbene has been shown to have a substantial isotope effect, increasing transient lifetimes and fluorescence yields, which suggests the involvement of out-of-plane C-H bending motions in the isomerization process. bgsu.edu This implies that the aldehyde group in this compound, through its electronic and steric effects, modulates the potential energy surfaces of the excited states, thereby influencing the isomerization dynamics.

Furthermore, the molecular environment can impose physical constraints that alter the photoisomerization pathway. Studies on related stilbenes have shown that geometric isomerization can be restricted when the molecule is confined within the cavity of a host molecule, such as a water-soluble deep cavity cavitand. nih.gov This restriction highlights the importance of free volume for the twisting motion required for isomerization, a factor that is also relevant in condensed phases and polymer matrices.

Photochemical Reactivity and Photoproduct Formation

Beyond isomerization, this compound can undergo several other photochemical reactions, leading to the formation of various photoproducts. These reactions are often dependent on the experimental conditions, such as solvent, concentration, and the presence of other chemical species.

Photocleavage Reactions

Investigations into stilbene derivatives reveal that the core stilbene moiety is susceptible to photocleavage under UV irradiation. In studies of 4,4′-bis(2-benzoxazolyl)stilbene (BBS), a related compound, it was discovered that upon irradiation, the stilbene unit of both trans and cis isomers undergoes cleavage. acs.orgnih.gov The resulting primary photoproduct is an aldehyde, which can subsequently be oxidized to the corresponding carboxylic acid under ambient conditions. acs.orgnih.govacs.org This suggests that this compound itself could be susceptible to cleavage at the central double bond or adjacent bonds, potentially leading to benzaldehyde (B42025) and other aromatic fragments, especially in the presence of oxygen. In another study involving a cobalt complex with a trans-4-stilbenecarboxylate ligand, irradiation led to the oxidation of the ligand, with benzaldehyde being identified as one of the oxidation products when the reaction was conducted in the presence of air. researchgate.net

[2+2] Photocycloadditions and Dimerization

At higher concentrations, stilbenes are known to undergo intermolecular [2+2] photocycloaddition reactions, leading to the formation of cyclobutane (B1203170) dimers. nih.gov This dimerization competes with photoisomerization and other photochemical pathways. The regiochemistry of this reaction is highly dependent on the alignment of the molecules in the excited state. In the solid state, the crystal packing predetermines the outcome. For example, studies on cocrystals of 4-stilbazole, a structural analog of this compound, have shown that slight variations in the spatial arrangement within the crystal can lead to different isomers of the dimer, such as the head-to-head or the head-to-tail photoproduct. rsc.org It is therefore expected that this compound would also exhibit concentration-dependent dimerization, yielding cyclobutane derivatives.

Photoinduced Processes in Polymer Matrices

When incorporated into a polymer matrix, the photochemical behavior of this compound can be significantly altered. The polymer environment can restrict molecular motion, affecting the efficiency of photoisomerization. Research on perdeuterated trans-stilbene grafted onto polystyrene has shown that the photoexcitation of the stilbene chromophore is influenced by the photoisomerization process, which introduces both the low-band-gap trans form and the high-band-gap cis form into the system. researchgate.net

Furthermore, the photoisomerization of stilbene units can be harnessed to induce macroscopic changes in materials. The integration of "stiff-stilbene" moieties into metallacycles has been used to create photoresponsive materials. nih.gov UV irradiation triggers a cis-to-trans isomerization of the stiff-stilbene core, which acts as a structural switch, transforming discrete metallacycles into extended metallosupramolecular polymers. nih.govnih.gov This principle suggests that polymers functionalized with this compound could be designed as photoresponsive materials, where light could be used to modulate properties like viscosity, morphology, or solubility.

Electrochemical Investigations

The extended π-conjugated system of this compound makes it an electrochemically active molecule, capable of participating in redox reactions.

Redox Behavior and Stability of Radical Species

Electrochemical studies on the closely related compound 4,4′-bis(2-benzoxazolyl)stilbene (BBS) provide valuable insights into the likely redox behavior of this compound. The electrochemistry of BBS is characterized by irreversible oxidation, which results in the formation of an unstable and highly reactive radical cation. acs.orgnih.govacs.org Similarly, the reduction (cathodic) process is also irreversible, generating a radical anion. nih.gov

The stability of such radical species is a critical factor in their potential applications. The persistence of an organic radical is determined by both thermodynamic and kinetic factors. rsc.org Thermodynamic stabilization can arise from conjugation with the π-system, which delocalizes the unpaired electron. rsc.orgbsb-muenchen.de However, many resonance-stabilized radicals are transient. rsc.org Kinetic stabilization, often achieved through steric hindrance that inhibits dimerization or other reactions, is also necessary for a radical to be persistent. rsc.org In the case of the this compound radical cation, the positive charge and spin density would be distributed across the stilbene backbone. However, the lack of significant steric shielding suggests that it would likely be a transient species, prone to follow-on chemical reactions, consistent with the irreversible behavior observed for the BBS analog. acs.orgnih.gov

Data Tables

Table 1: Photochemical Reactions of Stilbene Derivatives

| Reaction Type | Substrate Example | Conditions | Key Products |

| Photoisomerization | trans-Stilbene | UV Irradiation | cis-Stilbene |

| Photocleavage | 4,4′-bis(2-benzoxazolyl)stilbene | UV Irradiation (350 nm) | Aldehyde, Carboxylic Acid |

| [2+2] Photocycloaddition | 4-Stilbazole | Solid-State UV Irradiation | Cyclobutane Dimers |

| Photopolymerization | Stiff-Stilbene Metallacycles | UV Irradiation (387 nm) | Metallosupramolecular Polymers |

Table 2: Electrochemical Behavior of a Stilbene Derivative (BBS)

| Process | Potential | Characteristics | Resulting Species |

| Oxidation | N/A | Irreversible | Unstable Radical Cation |

| Reduction | N/A | Irreversible | Radical Anion |

Computational Chemistry Approaches to 4 Stilbene Carboxaldehyde

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure and properties of many-body systems. For 4-Stilbene carboxaldehyde, DFT is instrumental in understanding its fundamental characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum energy. For this compound, which consists of two phenyl rings connected by an ethylene (B1197577) bridge and substituted with a carboxaldehyde group, several conformations are possible due to the rotation around single bonds.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can determine the most stable conformer. The planarity of the stilbene (B7821643) backbone is a key feature. While trans-stilbene (B89595) tends to be nearly planar in its ground state, the addition of the carboxaldehyde group can influence the dihedral angles between the phenyl rings and the vinyl group. Theoretical studies on hydrazone derivatives of trans-4-stilbenecarboxaldehyde have noted that different isomers can have very similar energies, making it challenging to identify a single most probable geometry without experimental validation.

Table 1: Representative Calculated Geometrical Parameters for Stilbene Derivatives (Note: Data for the parent this compound is not readily available in published literature; this table is illustrative of typical parameters for related structures.)

| Parameter | Typical Calculated Value |

|---|---|

| C=C (vinyl) bond length | ~1.34 Å |

| C-C (vinyl-phenyl) bond length | ~1.48 Å |

| Phenyl Ring C-C bond lengths | ~1.39 - 1.41 Å |

| C=O (aldehyde) bond length | ~1.21 Å |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and the energy required for electronic excitation.

For this compound, the HOMO is expected to be delocalized across the π-conjugated stilbene system, which acts as the primary electron donor. The LUMO is also anticipated to be distributed over the π-system, but with significant localization on the electron-withdrawing carboxaldehyde group. This distribution facilitates π → π* electronic transitions. DFT calculations provide quantitative values for these orbital energies and their gap, which is essential for predicting the molecule's behavior in charge transfer processes and its optical properties.

Table 2: Illustrative Frontier Orbital Energies for Stilbene-type Compounds (Note: Specific calculated values for this compound are not available in the cited literature.)

| Orbital | Typical Energy Range (eV) |

|---|---|

| HOMO | -5.5 to -6.5 |

| LUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | ~3.0 to 4.5 |

Prediction of Spectroscopic Data (e.g., UV-Vis, NMR)

DFT-based methods can accurately predict various spectroscopic properties. Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis). For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax), which typically corresponds to the π → π* transition of the conjugated system. Studies on polymer films containing trans-4-stilbenecarboxaldehyde confirm that UV light induces significant changes in the absorption spectra, related to trans-cis isomerization. kyoto-u.ac.jp

Similarly, methods like Gauge-Independent Atomic Orbital (GIAO) are used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation would model the movements of the atoms in this compound in a solvent or a polymer matrix, governed by a force field.

Such simulations could provide insights into:

Conformational Dynamics: How the molecule flexes and rotates around its single bonds at a given temperature.

Solvation Effects: The arrangement of solvent molecules around the solute and its influence on conformation and properties.

Interactions with other molecules: For instance, how this compound interacts with a polymer matrix or a biological target.

Quantum Mechanical (QM) Calculations for Reaction Mechanisms

QM calculations are vital for elucidating the mechanisms of chemical reactions. These methods go beyond static structures to map out the entire energy landscape of a reaction, including reactants, products, intermediates, and transition states.

Transition State Analysis and Reaction Pathways

When this compound participates in a reaction, such as a condensation or an amination, it follows a specific pathway with an energy barrier. QM calculations can locate the transition state —the highest energy point along the reaction coordinate. Analyzing the geometry and energy of the transition state is key to understanding the reaction's kinetics.

For example, in the reductive amination of an aldehyde, DFT studies can model the initial formation of an imine, followed by its reduction. sci-hub.se The calculations would reveal the energy barriers for each step, identify any intermediates, and explain the reaction's selectivity. For the well-studied trans-cis photoisomerization of stilbene, computational studies have detailed the reaction pathways on excited-state potential energy surfaces, identifying key intermediates and transition states that govern the process. kyoto-u.ac.jp Similar methodologies could be applied to understand the specific reaction pathways involving this compound.

Computational Studies in Materials Science Applications

The unique π-conjugated system of the stilbene backbone makes its derivatives, including this compound, interesting candidates for materials science, particularly in the field of optoelectronics. Computational methods are instrumental in screening potential molecules and understanding their structure-property relationships before undertaking costly and time-consuming synthesis.

Computational quantum chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is widely used to predict the key properties of stilbene derivatives for their potential use in Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net These theoretical analyses focus on understanding the linear and nonlinear optical properties that are crucial for electroluminescent materials. nih.gov

Key parameters are calculated to evaluate a molecule's suitability for OLED applications. These include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical factor as it relates to the electronic absorption and emission spectra of the material. researchgate.netmdpi.com For instance, in designing multifunctional compounds for OLEDs, calculations can reveal the relationship between molecular structures and their electroluminescent properties. researchgate.net

Theoretical studies on push-pull π-conjugated systems with a stilbene backbone investigate how different donor and acceptor groups influence the molecule's photophysical properties. nih.gov The introduction of various functional groups can modulate the charge transport capabilities, with calculations of ionization potentials, electron affinities, and reorganization energies helping to predict the hole and electron mobility of the compounds. researchgate.net By comparing the calculated properties of different stilbene-based structures, researchers can identify candidates with improved electron injection, charge mobility, and light-emitting efficiency. researchgate.net

Table 1: Key Parameters Calculated in Computational Studies for OLED Applications

| Parameter | Significance in OLEDs | Typical Computational Method |

|---|---|---|

| HOMO Energy | Relates to the ability to donate an electron (hole injection/transport). | DFT |

| LUMO Energy | Relates to the ability to accept an electron (electron injection/transport). | DFT |

| HOMO-LUMO Gap | Correlates with the energy of the first electronic transition (color of emission). | DFT |

| Absorption/Emission Wavelengths | Predicts the color of light absorbed and emitted by the material. | TD-DFT |

| Reorganization Energy | Indicates the ease of charge hopping between molecules (charge mobility). | DFT |

| Ionization Potential (IP) | Energy required to remove an electron; relates to hole injection barrier. | DFT |

| Electron Affinity (EA) | Energy released when an electron is added; relates to electron injection barrier. | DFT |

Computational Studies in Biological Systems

Computational methods are invaluable for exploring the biological activities of this compound and its analogs. These in silico techniques allow for the rapid screening of compounds and provide deep insights into the molecular mechanisms underlying their interactions with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is extensively applied to stilbene derivatives to understand their binding modes and to rationalize their biological activity. benthamdirect.comnih.govmdpi.com Docking simulations place the stilbene derivative into the active site of a receptor, and a scoring function is used to estimate the binding affinity, often reported as a docking score or binding energy in kcal/mol. nih.gov

These studies reveal crucial non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com For example, docking studies on stilbene derivatives as potential inhibitors of Bcl-2 antiapoptotic proteins identified oxyresveratrol (B150227) and pterostilbene (B91288) as having favorable docking scores and interactions. benthamdirect.com Similarly, the binding affinities of stilbene compounds against the SARS-CoV-2 main protease (Mpro) have been scrutinized using molecular docking, with compounds like astringin (B1665303) and isorhapontin (B1234551) showing higher binding affinities than reference ligands. nih.gov

In another study, trans-stilbene derivatives were docked into the active site of Cytochrome P450 1B1 (CYP1B1) to predict their binding modes. mdpi.com The information from these docking poses can then be used to build more complex models like 3D-QSAR. mdpi.com The accuracy of docking is often validated by comparing the predicted binding mode of a known inhibitor with its orientation in an experimentally determined crystal structure. mdpi.com

Table 2: Examples of Molecular Docking Studies on Stilbene Derivatives

| Protein Target | Stilbene Derivative Example(s) | Key Findings from Docking | Computational Tool Example |

|---|---|---|---|

| Bcl-2 family proteins | Pterostilbene, Oxyresveratrol | Identified as potential inhibitors based on docking scores and ligand-receptor interactions. benthamdirect.com | AutoDock 4.2 benthamdirect.com |

| SARS-CoV-2 Mpro | Astringin, Isorhapontin | Showed higher binding affinities (-9.319 and -8.166 kcal/mol, respectively) than reference antivirals. nih.gov | Schrödinger Maestro nih.gov |

| Cytochrome P450 1B1 (CYP1B1) | Various trans-stilbenes | Predicted binding modes that correlate with substitution patterns and inhibitory activity. mdpi.com | CDOCKER mdpi.com |

| Tyrosinase | Oxyresveratrol | Exhibited strong binding interactions through hydrogen bonds and hydrophobic contacts. mdpi.com | AutoDock Vina mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govsciforum.net For stilbene derivatives, QSAR models are developed to predict activities such as anticancer, antileukemic, and enzyme inhibition, thereby guiding the design of more potent analogs. nih.govsciforum.netnih.gov

In a typical QSAR study, a set of stilbene derivatives with known biological activities (e.g., IC50 values) is used. sciforum.netresearchgate.net Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be quantum chemical (e.g., HOMO/LUMO energies), electronic, steric, or hydrophobic in nature. nih.gov Statistical methods, such as Multiple Linear Regression (MLR), are then employed to build a model that links these descriptors to the observed activity. nih.govsciforum.net

For instance, a QSAR study on stilbenes with antileukemic activity found that properties like boiling point and the number of cis-bonds and methyl groups had a positive correlation with activity, while the number of methoxy (B1213986) and hydroxy groups showed a negative correlation. sciforum.net In another study on trans-stilbene derivatives as CYP1B1 inhibitors, a 3D-QSAR model was developed using ligand conformations obtained from molecular docking. nih.gov The predictive power of a QSAR model is assessed by its correlation coefficient (R²) and cross-validated correlation coefficient (Q²). nih.govnih.gov A robust and validated QSAR model can be used to predict the activity of new, unsynthesized stilbene derivatives, prioritizing the most promising candidates for synthesis and testing. sciforum.netnih.gov

The antioxidant potential of stilbene derivatives is frequently investigated using computational methods, primarily DFT. mdpi.comnih.gov These studies calculate various quantum chemical descriptors that provide insight into the mechanisms of radical scavenging and the reactivity of the molecule. mui.ac.ir The primary mechanisms for phenolic antioxidants are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPL-ET). nih.govrsc.org